molecular formula C25H19FN4O4 B2617488 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one CAS No. 1207056-76-5

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one

Cat. No.: B2617488
CAS No.: 1207056-76-5
M. Wt: 458.449
InChI Key: FULXRYVANSBGSG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains multiple rings and functional groups, which can have significant effects on its physical and chemical properties. The presence of the oxadiazole and phthalazinone rings, in particular, could contribute to its stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxadiazole and phthalazinone rings, as well as the methoxy and ethoxy substituents. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds bearing the oxadiazole and phthalazinone moieties have been extensively investigated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives, including structures related to the query compound, have demonstrated significant antimicrobial activities against various microorganisms. These compounds are synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing the versatility of these chemical frameworks in producing potential antimicrobial agents (Bektaş et al., 2007). Similarly, condensed phthalazinone derivatives have been synthesized and identified to possess antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (El-hashash et al., 2012).

Physicochemical Properties and Material Science Applications

The physicochemical properties of oxadiazole and phthalazinone derivatives have been explored for applications in material science, particularly in the development of sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties. These polymers exhibit excellent film-forming properties, high thermal and chemical stability, and significant ion-exchange capacities, making them suitable for various applications, including as proton exchange membranes in fuel cells (Jin & Zhu, 2018).

Anticancer and Pharmacological Applications

The oxadiazole and phthalazinone frameworks are also notable for their potential in pharmacological applications, including as anticancer agents. The design, synthesis, and evaluation of derivatives containing these moieties have led to compounds with promising anticancer activities against various human cancer cell lines, highlighting the therapeutic potential of these chemical structures (Yakantham et al., 2019). Moreover, the antioxidant activities of certain oxadiazole derivatives have been studied, demonstrating their capability as radical scavengers and indicating their potential use in addressing oxidative stress-related conditions (Mallesha et al., 2014).

Future Directions

Further studies could be conducted to determine the compound’s physical and chemical properties, reactivity, and potential biological activity. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O4/c1-3-33-20-13-8-15(14-21(20)32-2)23-27-24(34-29-23)22-18-6-4-5-7-19(18)25(31)30(28-22)17-11-9-16(26)10-12-17/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULXRYVANSBGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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